![molecular formula C4H10N2O3 B12607899 Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- CAS No. 885024-86-2](/img/structure/B12607899.png)
Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-: is a derivative of urea, a compound widely known for its applications in agriculture, medicine, and industry. This specific derivative is characterized by the presence of a hydroxyethyl group attached to the urea molecule, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-, typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of an amine with potassium isocyanate in water, which is a mild and efficient process that avoids the use of organic co-solvents . This method is scalable and suitable for industrial applications.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group back to alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophiles like halides or amines.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, urea derivatives are used as intermediates in the synthesis of various organic compounds. They serve as building blocks for pharmaceuticals, agrochemicals, and polymers .
Biology: In biological research, urea derivatives are studied for their potential as enzyme inhibitors and their role in protein denaturation. They are also used in the study of protein folding and stability .
Medicine: Medically, urea derivatives are used in dermatology for their moisturizing and keratolytic properties. They are also explored for their potential in treating certain cancers and as components in drug delivery systems .
Industry: Industrially, urea derivatives are used in the production of resins, adhesives, and fertilizers. They are also employed in the manufacture of plastics and as stabilizers in various chemical processes .
Mecanismo De Acción
The mechanism of action of urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- involves its interaction with biological molecules through hydrogen bonding and other non-covalent interactions. This compound can modulate enzyme activity, influence protein folding, and alter cell membrane properties. The hydroxyethyl group enhances its solubility and reactivity, making it effective in various applications .
Comparación Con Compuestos Similares
Hydroxyurea: Known for its use in treating sickle cell anemia and certain cancers.
Thiourea: Used in photography, as a vulcanization accelerator, and in the synthesis of pharmaceuticals.
Methylurea: Utilized in the production of herbicides and fungicides.
Uniqueness: Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]- is unique due to its hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it more versatile in applications requiring enhanced solubility and reactivity compared to other urea derivatives.
Propiedades
Número CAS |
885024-86-2 |
|---|---|
Fórmula molecular |
C4H10N2O3 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
1,3-dihydroxypropan-2-ylurea |
InChI |
InChI=1S/C4H10N2O3/c5-4(9)6-3(1-7)2-8/h3,7-8H,1-2H2,(H3,5,6,9) |
Clave InChI |
SSZYXOKKPYHGLM-UHFFFAOYSA-N |
SMILES canónico |
C(C(CO)NC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-amino-5-bromo-4-[(but-2-en-1-yl)amino]benzoate](/img/structure/B12607831.png)
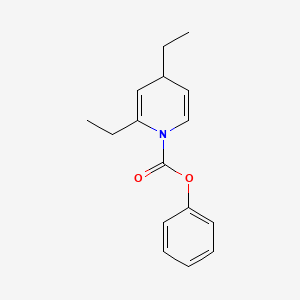
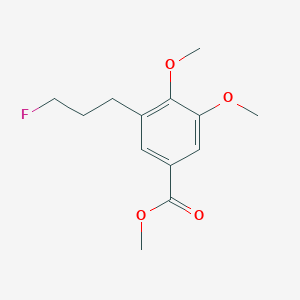
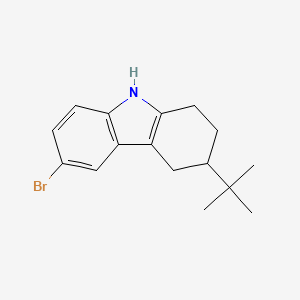

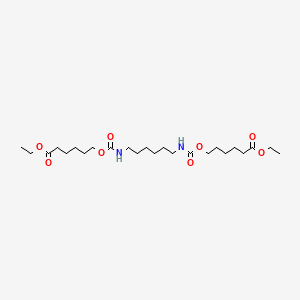
![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)
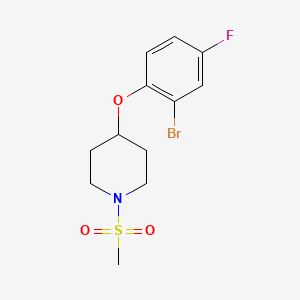
![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)

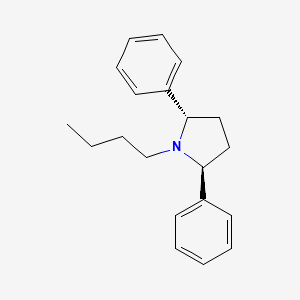
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)
